Cas no 2639444-12-3 (Tert-butyl 3-amino-2-(methylamino)benzoate)

Tert-butyl 3-amino-2-(methylamino)benzoate 化学的及び物理的性質
名前と識別子
-
- EN300-27782410
- 2639444-12-3
- tert-butyl 3-amino-2-(methylamino)benzoate
- Tert-butyl 3-amino-2-(methylamino)benzoate
-
- インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)8-6-5-7-9(13)10(8)14-4/h5-7,14H,13H2,1-4H3
- InChIKey: GDQXXHBPIZBGHI-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC=C(C=1NC)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 222.136827821g/mol
- どういたいしつりょう: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 64.4Ų
Tert-butyl 3-amino-2-(methylamino)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782410-0.1g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-27782410-1.0g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-27782410-2.5g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-27782410-0.25g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
Enamine | EN300-27782410-10.0g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-27782410-5g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 5g |
$3105.0 | 2023-09-09 | ||
Enamine | EN300-27782410-0.05g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-27782410-5.0g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
Enamine | EN300-27782410-0.5g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
Enamine | EN300-27782410-10g |
tert-butyl 3-amino-2-(methylamino)benzoate |
2639444-12-3 | 10g |
$4606.0 | 2023-09-09 |
Tert-butyl 3-amino-2-(methylamino)benzoate 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
8. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Tert-butyl 3-amino-2-(methylamino)benzoateに関する追加情報
Tert-butyl 3-amino-2-(methylamino)benzoate: A Comprehensive Overview
Tert-butyl 3-amino-2-(methylamino)benzoate, with the CAS number 2639444-12-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as tert-butyl (E)-3-amino-2-(methylamino)benzoate, is characterized by its unique structure and potential applications in drug development and material science.
The molecular structure of tert-butyl 3-amino-2-(methylamino)benzoate consists of a benzoic acid derivative with substituents at positions 2 and 3 on the benzene ring. The substituents include an amino group (-NH₂) at position 3 and a methylamino group (-NMe₂) at position 2, with the tert-butyl group (-OC(CH₃)₃) attached to the carboxylic acid moiety. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of tert-butyl 3-amino-2-(methylamino)benzoate as a precursor for synthesizing bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The compound's ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been extensively investigated, particularly in the context of its interaction with copper and iron ions, which are often implicated in oxidative stress-related diseases.
In terms of synthesis, several methods have been reported for the preparation of tert-butyl 3-amino-2-(methylamino)benzoate. One common approach involves the Friedel-Crafts acylation reaction, where tert-butyl chloride reacts with an activated benzene derivative under acidic conditions. Another method employs nucleophilic aromatic substitution, leveraging the electron-withdrawing effects of amino groups to facilitate substitution at specific positions on the aromatic ring.
The physical properties of tert-butyl 3-amino-2-(methylamino)benzoate are also noteworthy. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions, including Suzuki couplings and Heck reactions, where it can serve as a directing group or a protective ester.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of tert-butyl 3-amino-2-(methylamino)benzoate. These studies have provided insights into its potential as a ligand in coordination chemistry and its role in stabilizing metalloproteins through specific hydrogen bonding interactions.
In conclusion, tert-butyl 3-amino-2-(methylamino)benzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with its potential for further functionalization, make it an invaluable tool in modern chemical research.
2639444-12-3 (Tert-butyl 3-amino-2-(methylamino)benzoate) 関連製品
- 1353946-35-6([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)
- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 443683-76-9(Alisol F 24-acetate)
- 1701992-54-2(2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid)
- 1863146-06-8(2-Azaspiro[3.4]octane, 1-(1-methyl-1H-pyrazol-4-yl)-)
- 4427-27-4(2H-spiro1-benzofuran-3,4'-piperidin-2-one)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)
- 883545-76-4(2-(2-Methoxy-1-methyl-ethoxy)-phenylamine)
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)




